![molecular formula C15H10F3NO B8174533 3-Methoxy-3'-(trifluoromethyl)biphenyl-4-carbonitrile](/img/structure/B8174533.png)
3-Methoxy-3'-(trifluoromethyl)biphenyl-4-carbonitrile
Overview
Description
3-Methoxy-3'-(trifluoromethyl)biphenyl-4-carbonitrile is a useful research compound. Its molecular formula is C15H10F3NO and its molecular weight is 277.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methoxy-3'-(trifluoromethyl)biphenyl-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-3'-(trifluoromethyl)biphenyl-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Green Synthesis and Environmental Applications : A method for synthesizing 3-Amino-1-Aryl-9-Methoxy-5,6-Dihydro-1H-Benzo[f] Chromene-2-Carbonitriles in aqueous media is presented as a green, efficient, and environmentally friendly approach (Shi et al., 2006).
Anodic Oxidation and Dimeric Biphenyl Products : Research into the anodic oxidation of related compounds like 3,4,5-trimethoxytoluene in acetonitrile results in predominantly dimeric biphenyl products, offering insights into radical cations and nucleophilic attacks (Said et al., 2002).
Antimicrobial Applications : Novel Schiff bases synthesized from related compounds demonstrate excellent antimicrobial activity, indicating their potential in medical and pharmaceutical research (Puthran et al., 2019).
Novel Compounds and Optical Properties : Synthesis methods for derivatives like 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile reveal new compounds with unique optical properties and structural features (Jukić et al., 2010).
Optoelectronic Characteristics : Certain thiophene/phenylene co-oligomers derived from similar compounds show potential for improved optoelectronic characteristics, relevant for materials science and engineering (Matsuo et al., 2020).
Corrosion Inhibition : Computational studies on novel quinoline derivatives of related compounds suggest promising corrosion inhibition properties against iron, useful in industrial applications and materials science (Erdoğan et al., 2017).
properties
IUPAC Name |
2-methoxy-4-[3-(trifluoromethyl)phenyl]benzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO/c1-20-14-8-11(5-6-12(14)9-19)10-3-2-4-13(7-10)15(16,17)18/h2-8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTBUEBDNPEIRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=CC=C2)C(F)(F)F)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-3'-(trifluoromethyl)biphenyl-4-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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